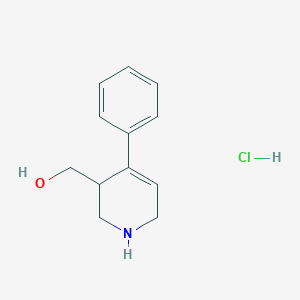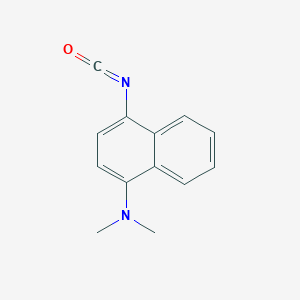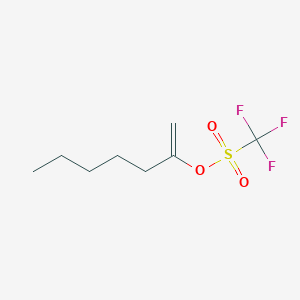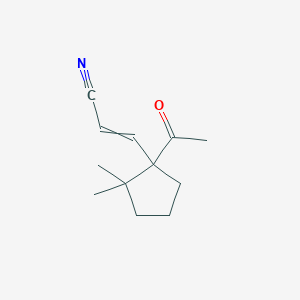
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine and is known for its neurotoxic properties, making it a valuable tool in neurological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride typically involves the reduction of 4-phenyl-1,2,3,6-tetrahydropyridine using appropriate reducing agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .
化学反応の分析
Types of Reactions
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is widely used in scientific research, particularly in the following areas:
作用機序
The compound exerts its effects primarily by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This results in the formation of free radicals and subsequent neuronal damage, particularly in dopaminergic neurons. The molecular targets include mitochondrial proteins and pathways involved in apoptosis and inflammation .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which is responsible for its neurotoxic effects.
Uniqueness
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is unique due to its specific structural features that allow it to be metabolized into active neurotoxic compounds. Its ability to induce Parkinsonian symptoms in animal models makes it a valuable tool for studying the disease and testing potential treatments .
特性
CAS番号 |
95835-86-2 |
|---|---|
分子式 |
C12H16ClNO |
分子量 |
225.71 g/mol |
IUPAC名 |
(4-phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10;/h1-6,11,13-14H,7-9H2;1H |
InChIキー |
KRECAKAINPRPHP-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C(CN1)CO)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)

![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)

acetonitrile](/img/structure/B14335301.png)




![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)


![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)

